Cas no 1357936-41-4 (Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate)

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate structure
1357936-41-4 structure
商品名:Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
CAS番号:1357936-41-4
MF:C22H22N2O6
メガワット:410.419886112213
CID:5399639
PubChem ID:53113201

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6,7-dimethoxy-4-(2-oxo-2-(o-tolylamino)ethoxy)quinoline-2-carboxylate
    • F3411-8174
    • AKOS021949629
    • 1357936-41-4
    • METHYL 6,7-DIMETHOXY-4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
    • Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
    • インチ: 1S/C22H22N2O6/c1-13-7-5-6-8-15(13)24-21(25)12-30-18-11-17(22(26)29-4)23-16-10-20(28-3)19(27-2)9-14(16)18/h5-11H,12H2,1-4H3,(H,24,25)
    • InChIKey: ODYBACKWCVIJMF-UHFFFAOYSA-N
    • ほほえんだ: O(CC(NC1C=CC=CC=1C)=O)C1C=C(C(=O)OC)N=C2C=C(C(=CC2=1)OC)OC

計算された属性

  • せいみつぶんしりょう: 410.14778643g/mol
  • どういたいしつりょう: 410.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 588
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 96Ų

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-8174-2mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
2mg
$59.0 2023-09-10
Life Chemicals
F3411-8174-20mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
20mg
$99.0 2023-09-10
Life Chemicals
F3411-8174-25mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
25mg
$109.0 2023-09-10
Life Chemicals
F3411-8174-3mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
3mg
$63.0 2023-09-10
Life Chemicals
F3411-8174-2μmol
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-8174-10μmol
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-8174-5mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
5mg
$69.0 2023-09-10
Life Chemicals
F3411-8174-15mg
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
15mg
$89.0 2023-09-10
Life Chemicals
F3411-8174-5μmol
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-8174-20μmol
methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
1357936-41-4
20μmol
$79.0 2023-09-10

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 関連文献

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylateに関する追加情報

Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate: A Comprehensive Overview

The compound with CAS No. 1357936-41-4, named Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and structural versatility.

Quinoline derivatives have long been recognized for their role in drug discovery, particularly in the development of anti-cancer agents, anti-inflammatory drugs, and antibiotics. The methyl ester group at position 2 of the quinoline ring further enhances the compound's stability and bioavailability, making it a promising candidate for pharmacological studies. Recent advancements in synthetic chemistry have enabled the precise modification of such molecules, allowing researchers to tailor their properties for specific therapeutic applications.

The presence of 6,7-dimethoxy groups on the quinoline ring introduces significant electronic and steric effects, which can influence the molecule's interaction with biological targets. These groups also contribute to the compound's solubility and permeability, which are critical factors in drug delivery systems. Furthermore, the (2-methylphenyl)carbamoyl methoxy group at position 4 introduces additional functional diversity, potentially enhancing the molecule's ability to bind to protein targets or modulate enzyme activity.

Recent studies have highlighted the importance of molecular diversity in drug discovery, emphasizing the need for compounds with unique structural features that can address unmet medical needs. The Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate compound exemplifies this principle by combining multiple functional groups that could synergistically contribute to its biological activity.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has significantly improved the efficiency and selectivity of these reactions, ensuring high yields and purity levels. Researchers have also explored alternative synthetic pathways to optimize scalability for potential large-scale production.

From an analytical perspective, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecular architecture and dynamic behavior of the compound under various conditions.

Looking ahead, the Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate compound holds immense potential for further exploration in preclinical studies. Its unique combination of functional groups positions it as a valuable tool in understanding complex biological systems and developing innovative therapeutic strategies.

In conclusion, this compound represents a cutting-edge advancement in organic synthesis and drug discovery. Its intricate structure and diverse functional groups make it a compelling subject for both fundamental research and applied studies across multiple disciplines.

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